6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a boronic ester derivative of pyrazolopyridine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the borylation of a halogenated pyrazolopyridine precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize waste and improve the efficiency of the borylation reaction.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The boronic ester can be replaced by other functional groups through various substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF) or water.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Cross-Coupling: Produces biaryl or styrene derivatives.
Oxidation: Yields the corresponding alcohol.
Substitution: Results in various substituted pyrazolopyridine derivatives.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Utilized in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analogue with similar reactivity but different electronic properties.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions with different steric and electronic effects.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its pyrazolopyridine core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in modern organic synthesis .
Properties
Molecular Formula |
C12H16BN3O2 |
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Molecular Weight |
245.09 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-5-9-10(14-6-8)7-15-16-9/h5-7H,1-4H3,(H,15,16) |
InChI Key |
VPPIOUNGITWRGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)N=C2 |
Origin of Product |
United States |
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